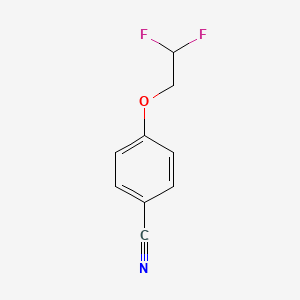

4-(2,2-Difluoroethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMBVXZTLFQXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678949 | |

| Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184375-73-2 | |

| Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 4 2,2 Difluoroethoxy Benzonitrile

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups within a compound. These methods are complementary, as the selection rules governing them differ; FT-IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light from bonds with changing polarizability. mt.comthermofisher.com

The FT-IR spectrum of 4-(2,2-Difluoroethoxy)benzonitrile is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural components. The most prominent feature is the stretching vibration of the nitrile (C≡N) group. In benzonitrile (B105546) and its derivatives, this bond typically gives rise to a sharp, intense band in the 2220-2240 cm⁻¹ region. researchgate.net Its intensity can be enhanced by conjugation with the phenyl ring.

The aromatic ring itself will produce a series of absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically between 3000 and 3100 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range. vscht.cz Furthermore, the para-substitution pattern on the benzene (B151609) ring is often indicated by a strong C-H out-of-plane bending vibration in the 800-860 cm⁻¹ region.

The difluoroethoxy group introduces several other key signals. The C-O-C ether linkage is expected to show strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch typically appears in the 1200-1275 cm⁻¹ range, while the symmetric stretch is found around 1020-1075 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) group will be observed in the 2850-3000 cm⁻¹ range. vscht.cz Finally, the carbon-fluorine (C-F) bonds are known to produce very strong and distinct absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of two fluorine atoms on the same carbon will likely result in intense, complex bands within this range.

Predicted FT-IR Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Predicted Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2870 | Aliphatic C-H Stretch (-CH₂-) | Medium |

| 2240-2220 | Nitrile C≡N Stretch | Strong, Sharp |

| 1610-1580 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1510-1480 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1400-1000 | C-F Stretch | Very Strong |

| 1275-1200 | Asymmetric C-O-C Ether Stretch | Strong |

| 1075-1020 | Symmetric C-O-C Ether Stretch | Strong |

| 860-800 | Aromatic C-H Out-of-Plane Bend | Strong |

Raman spectroscopy offers complementary information to FT-IR for the structural analysis of this compound. While bonds with strong dipole moments (like C-O and C-F) are strong in the IR, bonds that are more symmetric and polarizable (like C=C and C≡N) often produce intense Raman signals. mt.com

The nitrile (C≡N) stretch, which is strong in the IR, is also expected to be a prominent and sharp band in the Raman spectrum, appearing around 2220-2240 cm⁻¹. sphinxsai.com The symmetric "breathing" mode of the para-disubstituted benzene ring typically gives a very strong and characteristic Raman signal, which is useful for confirming the substitution pattern. Aromatic C=C stretching vibrations will also be clearly visible in the 1580-1610 cm⁻¹ region.

In contrast to their very strong IR absorptions, the C-F and C-O stretching vibrations are generally expected to be weak in the Raman spectrum. The aliphatic and aromatic C-H stretching vibrations will appear in their respective regions (2850-3000 cm⁻¹ and 3000-3100 cm⁻¹) and are often strong in Raman spectra. nih.gov

Predicted Raman Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Predicted Intensity |

| 3100-3000 | Aromatic C-H Stretch | Strong |

| 2980-2870 | Aliphatic C-H Stretch (-CH₂-) | Strong |

| 2240-2220 | Nitrile C≡N Stretch | Strong, Sharp |

| 1610-1580 | Aromatic C=C Ring Stretch | Strong |

| ~1200 | Aromatic Ring Breathing | Strong |

| 1400-1000 | C-F Stretch | Weak |

| 1275-1200 | Asymmetric C-O-C Ether Stretch | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in ¹H, ¹⁹F, and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule. For this compound, three distinct sets of proton signals are expected.

The aromatic region will show a pattern characteristic of a 1,4-disubstituted (para) benzene ring. The two protons ortho to the nitrile group (H-3, H-5) are chemically equivalent, as are the two protons ortho to the ether group (H-2, H-6). Due to the different electronic effects of the electron-withdrawing nitrile group and the electron-donating ether group, these two sets of protons are not equivalent to each other. This arrangement typically results in an AA'BB' system, which often appears as two distinct doublets in the range of 7.0-7.8 ppm. youtube.com The protons closer to the electron-withdrawing nitrile group are expected to be deshielded and appear further downfield.

The difluoroethoxy group will give rise to two signals. The proton on the difluoromethyl group (-CHF₂) is expected to appear as a triplet of triplets (tt) due to coupling with the two adjacent methylene protons (³JHH) and the two geminal fluorine atoms (²JHF). This signal would likely be found in the region of 5.8-6.5 ppm. The methylene protons (-OCH₂-) are expected to appear as a triplet of doublets (td) due to coupling to the adjacent difluoromethyl proton (³JHH) and the two geminal fluorine atoms on the next carbon (³JHF). This signal would likely appear around 4.2-4.5 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Protons | Predicted Multiplicity | Coupling Constants (Hz) |

| ~ 7.7 | Aromatic (2H, ortho to -CN) | Doublet (d) | ³JHH ≈ 8-9 Hz |

| ~ 7.1 | Aromatic (2H, ortho to -O) | Doublet (d) | ³JHH ≈ 8-9 Hz |

| 6.5 - 5.8 | -CHF₂ | Triplet of Triplets (tt) | ²JHF ≈ 50-60 Hz, ³JHH ≈ 3-4 Hz |

| 4.5 - 4.2 | -OCH₂- | Triplet of Doublets (td) | ³JHF ≈ 12-15 Hz, ³JHH ≈ 3-4 Hz |

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is particularly powerful for characterizing fluorinated compounds. wikipedia.orgalfa-chemistry.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms in the -CHF₂ group are chemically equivalent. This signal will be split by the geminal proton (-CHF₂) into a doublet (²JFH) and further split by the two adjacent methylene protons (-OCH₂-) into a triplet (³JFH), resulting in a doublet of triplets (dt). The chemical shift for difluoroalkyl ethers typically falls in the range of -80 to -120 ppm relative to CFCl₃.

Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Fluorine Atoms | Predicted Multiplicity | Coupling Constants (Hz) |

| -120 to -80 | -CHF₂ | Doublet of Triplets (dt) | ²JFH ≈ 50-60 Hz, ³JFH ≈ 12-15 Hz |

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org For this compound, a total of seven distinct carbon signals are predicted due to molecular symmetry (the pairs of aromatic carbons C-2/C-6 and C-3/C-5 are equivalent).

The nitrile carbon (C≡N) is expected to appear in a characteristic window around 118-120 ppm. The quaternary carbon attached to the nitrile group (C-4) will likely be found near 108-115 ppm. The aromatic carbons will resonate between 115 and 165 ppm. The carbon atom bonded to the electronegative oxygen (C-1) will be the most deshielded of the aromatic carbons, appearing around 160-165 ppm. The signals for C-2/C-6 and C-3/C-5 will appear in the typical aromatic region.

The aliphatic carbons of the difluoroethoxy group will have distinct signals. The methylene carbon (-OCH₂-) is expected around 65-70 ppm and may show splitting due to coupling with the adjacent fluorine atoms (²JCF). The difluoromethyl carbon (-CHF₂) will be shifted significantly downfield due to the direct attachment of two highly electronegative fluorine atoms and will be split into a prominent triplet by one-bond coupling (¹JCF), a key identifying feature. libretexts.orgresearchgate.net This signal is predicted to be in the 112-118 ppm range.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom | Predicted Multiplicity (due to C-F coupling) |

| ~ 162 | C1 (C-O) | Singlet |

| ~ 134 | C3/C5 (ortho to -CN) | Singlet |

| ~ 118 | C≡N | Singlet |

| 118 - 112 | -CHF₂ | Triplet (t), ¹JCF ≈ 240-250 Hz |

| ~ 116 | C2/C6 (ortho to -O) | Singlet |

| ~ 109 | C4 (C-CN) | Singlet |

| ~ 68 | -OCH₂- | Triplet (t), ²JCF ≈ 20-30 Hz |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously confirming the molecular structure of this compound by mapping the connectivity and spatial relationships between atoms. wikipedia.org While one-dimensional NMR provides initial information, 2D techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for piecing together the complete structural puzzle. oregonstate.eduharvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org For this compound, a COSY spectrum would show cross-peaks between the two sets of chemically distinct aromatic protons (H2/H6 and H3/H5), confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (a one-bond correlation). libretexts.orgnih.govcolumbia.edu This experiment is highly sensitive and allows for the direct assignment of each protonated carbon in the molecule. nih.govcolumbia.edu For instance, it would show a correlation between the protons of the ethoxy methylene group (-OCH₂-) and its corresponding carbon atom, and between the aromatic protons and their respective carbons.

The combined data from these 2D NMR experiments provide definitive evidence for the structure of this compound, leaving no ambiguity in the assignment of atoms and their connectivity.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H – ¹H | H2/H6 ↔ H3/H5 | Confirms adjacency of aromatic protons. |

| HSQC | ¹H – ¹³C (1-bond) | H2/H6 ↔ C2/C6; H3/H5 ↔ C3/C5; -OCH ₂- ↔ -OC H₂-; -CH F₂ ↔ -C HF₂ | Assigns protonated carbons. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukijsred.com The spectrum of this compound is characterized by absorption bands resulting from electronic transitions within its chromophores: the benzonitrile group and the oxygen atom of the ether linkage.

The primary electronic transitions observed for organic molecules like this involve the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. shu.ac.ukelte.hu

π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the benzene ring and the nitrile triple bond. They typically result in strong absorption bands. For substituted benzonitriles, these transitions are common in the near-UV region (200-400 nm). ijsred.comanalis.com.my

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π-antibonding orbital. These transitions are of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.ukelte.hu

Theoretical calculations on the analogous molecule 4-methoxybenzonitrile (B7767037) show that absorption in the visible region is significantly weaker than in the UV region. researchgate.net The presence of the ether group (an auxochrome) attached to the benzonitrile chromophore can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzonitrile.

Table 2: General Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Associated Functional Group | Expected Intensity |

|---|---|---|---|

| π → π* | π bonding → π antibonding | Benzene ring, Nitrile (C≡N) | High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π* | n non-bonding → π antibonding | Nitrile (C≡N), Ether Oxygen (-O-) | Low (ε = 10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural information based on its fragmentation pattern. wikipedia.org For this compound (C₉H₇F₂NO), the molecular ion peak (M⁺) would be a key identifier.

Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, more stable fragment ions. The fragmentation of aromatic ethers often involves cleavage of the bonds adjacent to the oxygen atom and the aromatic ring. scribd.comblogspot.com

Key fragmentation pathways for this compound are expected to include:

Alpha-cleavage: Breakage of the C-O bond, leading to the loss of the difluoroethoxy group and formation of a cyanophenol-related radical cation or vice-versa.

Beta-cleavage: Cleavage of the bond beta to the aromatic ring (the O-CH₂ bond) is a major fragmentation pathway for aryl ethers. blogspot.com

Loss of HCN/HNC: A common fragmentation channel for benzonitrile and its derivatives involves the elimination of a neutral hydrogen cyanide or hydrogen isocyanide molecule, leading to a prominent fragment ion at m/z 76 (C₆H₄⁺), corresponding to a benzyne (B1209423) radical cation. rsc.orgnih.govresearchgate.net

Loss of Fluorine: Fragmentation of the difluoroethoxy side chain can occur, involving the loss of fluorine atoms or a CHF₂ radical.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure/Formula | m/z (Nominal) | Description of Loss from Molecular Ion (M⁺) |

|---|---|---|

| [C₉H₇F₂NO]⁺ | 183 | Molecular Ion (M⁺) |

| [C₇H₄NO]⁺ | 118 | Loss of ·CHF₂CH₂ |

| [C₇H₅O]⁺ | 105 | Loss of ·CN and subsequent rearrangement |

| [C₆H₄]⁺ | 76 | Loss of HCN from [C₇H₄]⁺ fragment, a characteristic benzonitrile fragmentation. nih.govresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination of Analogues

While a specific crystal structure for this compound was not found, analysis of closely related benzonitrile analogues provides significant insight into the expected solid-state conformation and intermolecular interactions. X-ray crystallography reveals precise bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice.

Studies on various substituted benzonitriles reveal several common structural features:

Planarity: The benzonitrile core is typically planar. In molecules with additional rings, such as 4-(benzyloxy)-2-fluorobenzonitrile, the dihedral angle between the two aromatic rings is a key structural parameter. researchgate.net

Nitrile Group Geometry: The C-C≡N moiety is generally linear or very close to linear. The C≡N triple bond length is consistently shorter than a C=N double bond, and its length can be influenced by conjugation with the aromatic ring. analis.com.myacs.org

Intermolecular Interactions: The packing in the crystal is often dominated by various non-covalent interactions. In the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile, molecules are connected by C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking interactions, which create a three-dimensional network. nih.gov Similarly, crystals of 2-amino-4-chlorobenzonitrile (B1265954) are stabilized by N-H···N hydrogen bonds. analis.com.my In fluorinated analogues like 3,5-difluorobenzonitrile, H···F and H···N contacts are significant in the crystal packing. researchgate.net

Table 4: Summary of Crystallographic Data from Benzonitrile Analogues

| Compound Analogue | Crystal System / Space Group | Key Structural Features & Interactions | Reference |

|---|---|---|---|

| 4-(prop-2-yn-1-yloxy)benzonitrile | Monoclinic, P2₁/c | π-π stacking, C-H···N and C-H···π interactions forming a 3D network. | nih.gov |

| 2-amino-4-chlorobenzonitrile | Triclinic, P-1 | C≡N bond length of 1.146 Å; N-H···N intermolecular hydrogen bonds. | analis.com.my |

| 3,5-Difluorobenzonitrile | Orthorhombic, Pnma | Slightly puckered molecular sheets; significant H···N and H···F intermolecular contacts. | researchgate.net |

| 4-(Benzyloxy)-2-fluorobenzonitrile | Monoclinic, P2₁/c | Dihedral angle of 68.87° between the two planar rings; stabilized by C-H···π and π-π interactions. | researchgate.net |

Theoretical and Computational Chemistry Studies of 4 2,2 Difluoroethoxy Benzonitrile

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in larger systems, such as in solution or other condensed phases. nih.gov

The presence of the flexible difluoroethoxy side chain in 4-(2,2-difluoroethoxy)benzonitrile makes conformational analysis a critical aspect of its study. The rotation around the C-C and C-O single bonds leads to various possible conformers with different energies and populations. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov

The introduction of fluorine atoms can lead to significant shifts in conformational preferences, a phenomenon that can be driven by the size and high electronegativity of fluorine. mdpi.com In related fluorinated aliphatic chains, the "gauche effect" is a well-documented phenomenon where a gauche arrangement of electronegative substituents is preferred over the anti conformation. beilstein-journals.org For 2,2-difluoroethylamine, theoretical calculations showed that the conformer with both fluorine atoms in a gauche relationship to the ammonium (B1175870) group is overwhelmingly dominant, even in a water solution. beilstein-journals.org This preference is attributed primarily to electrostatic attraction between the fluorine atoms and the positively charged nitrogen. beilstein-journals.org A similar analysis of this compound would likely reveal specific preferred orientations of the difluoroethoxy group relative to the benzonitrile (B105546) ring, governed by a complex interplay of steric hindrance, electrostatic interactions (between the C-F dipoles and the nitrile group), and hyperconjugative effects.

In a liquid or solid state, the properties and behavior of this compound are governed by its interactions with neighboring molecules. MD simulations are an ideal tool for studying these intermolecular forces. The simulations can model how molecules arrange themselves, providing insights into properties like density, viscosity, and solvation.

For polar molecules, dipole-dipole interactions and hydrogen bonding are key. DFT studies on related compounds have been used to evaluate intermolecular hydrogen bonds by modeling dimer structures. nih.gov MD simulations can extend this by modeling the dynamic nature of these interactions in a larger ensemble of molecules. nih.gov For example, simulations can reveal the strength and lifetime of interactions between the electron-rich nitrile nitrogen or fluorine atoms of one molecule and electropositive regions of a neighboring molecule. Understanding these interactions is crucial for predicting how the compound will behave as a solvent, a solute, or a material in a condensed phase.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the geometries and energies of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction. nih.gov

For this compound, this type of modeling could be applied to understand its synthesis or degradation pathways. For example, in a study on the formation of the parent molecule, benzonitrile, quantum chemistry and ab initio molecular dynamics were used to model the ionization processes of precursor clusters. nih.gov The study demonstrated that the large amount of energy available after ionization could lead to the crossing of energy barriers and the formation of complex molecules, and they were able to study the potential energy path for benzonitrile's formation. nih.gov

Thermodynamic properties of reactants, products, and transition states (such as enthalpy, entropy, and Gibbs free energy) can be calculated, allowing for the prediction of reaction rates and equilibrium constants. epstem.net This information is invaluable for optimizing reaction conditions, such as temperature and pressure, to favor the desired product and minimize unwanted side reactions.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-ethoxy-2, 3-difluoro benzamide |

| Benzonitrile |

| Cyanoacetylene |

| Acetylene |

| 4-(N,N-dimethylamino)benzonitrile |

| 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one |

| 2,2-difluoroethylamine hydrochloride |

| 1,2-disubstituted ethanes |

| 1,2-difluoroethane |

| 1,5-Diaryl-3-Oxo-1,4-Pentadiene |

| 1,3-difluoropropane |

| 2,4-difluoropentane |

| 3,5-difluoroheptane |

| poly (N-vinylpyrrolidone) -b-poly (4-vinyl benzene (B151609) chloride) |

| 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl) azomethine] phenyl-2-methylbenzoate |

| 2,4-difluoroanisole |

| Fluoroacetone |

| 1,1-difluoroacetone |

| 1,1,1-trifluoroacetone |

| 2-fluorobenzaldehyde |

| 2-fluoroacetophenone |

| methyl 2-fluorobenzoate |

| 4-fluorobenzaldehyde |

| 4-trifluoromethylbenzaldehyde |

| 4-Bromo-2-(2,2-difluoroethoxy)benzonitrile |

| 2-(4-methoxyphenyl)benzo[d]thiazole |

| 2-aminothiophenol |

| 4-methoxybenzaldehyde |

| 2-(4-amino-3-methylphenyl)benzothiazole |

| 4-(2,2-Difluorovinyl)benzonitrile |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds, respectively. These models are built on the principle that the structure of a molecule is intrinsically linked to its activity and properties. By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and an observed activity or property, QSAR/QSPR models can be used to predict the behavior of new or untested compounds.

For a molecule like this compound, QSAR and QSPR studies could provide valuable insights into its potential applications. For instance, QSAR models could be developed to predict its efficacy as a potential therapeutic agent by correlating its structural features with a specific biological endpoint. Similarly, QSPR models could predict key physicochemical properties such as solubility, boiling point, and lipophilicity (logP), which are crucial for drug development and environmental fate assessment.

The development of a QSAR/QSPR model for this compound would involve the following steps:

Data Collection : A dataset of compounds with known activities or properties, structurally related to this compound, would be compiled.

Descriptor Calculation : A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound in the dataset.

Model Building : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that best correlates the descriptors with the observed activity or property.

Model Validation : The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR/QSPR studies on this compound are not extensively reported in the public domain, studies on related benzonitrile derivatives have demonstrated the utility of these approaches. For example, QSAR models have been successfully developed for various classes of nitrile-containing compounds to predict their biological activities. researchgate.net These studies often highlight the importance of electronic and steric descriptors in determining the activity of the compounds.

Below is an illustrative table of molecular descriptors that would be relevant for a QSPR study of this compound and related compounds.

| Descriptor | Description | Hypothetical Value for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 183.14 g/mol |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 2.5 |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule, a predictor of drug transport properties. | 33.0 Ų |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.8 D |

| Number of Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. | 3 |

| Number of Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. | 0 |

Solvent Effects and Continuum Models in Computational Investigations

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry provides powerful tools to study these solvent effects, with continuum models being one of the most widely used approaches.

Continuum models treat the solvent as a continuous medium with a uniform dielectric constant, rather than explicitly representing individual solvent molecules. This approach offers a computationally efficient way to account for the bulk electrostatic effects of the solvent on the solute molecule. The Polarizable Continuum Model (PCM) is a popular example of this type of model.

In the context of this compound, computational studies employing continuum models could be used to investigate:

Conformational Preferences : The relative energies of different conformers of the molecule can change in different solvents.

Spectroscopic Properties : The absorption and emission spectra of a molecule can be affected by the polarity of the solvent. raco.cat

Reaction Mechanisms : The energy barriers and reaction pathways of chemical reactions can be altered by solvent effects.

For instance, a theoretical study on the dual fluorescence of 4-(N,N-dimethylamino)benzonitrile (DMABN), a related compound, utilized an explicit mean field model to account for solvent effects. nih.gov The study found that in the gas phase, the charge transfer state is higher in energy than the locally excited state, while in polar solvents, the charge transfer state is stabilized. nih.gov This demonstrates the profound impact of the solvent environment on the electronic properties of benzonitrile derivatives.

The table below illustrates how the calculated dipole moment of this compound might vary in different solvents, as predicted by a continuum model calculation.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (D) |

| Gas Phase | 1 | 3.8 |

| Toluene | 2.4 | 4.5 |

| Tetrahydrofuran (THF) | 7.5 | 5.2 |

| Acetonitrile (B52724) | 36.6 | 5.8 |

| Water | 78.4 | 6.1 |

These predicted values highlight the significant polarization of the solute molecule by the surrounding solvent medium. Such computational investigations are invaluable for understanding and predicting the behavior of this compound in different chemical environments.

Advanced Research Applications in Materials Science for 4 2,2 Difluoroethoxy Benzonitrile

Integration into Functional Polymeric Materials

The incorporation of fluorine atoms into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and to lower the dielectric constant. umn.edu The 4-(2,2-Difluoroethoxy)benzonitrile moiety is a candidate for creating novel fluorinated polymers.

Design of Fluorinated Aromatic Ether Nitrile Polymers

Fluorinated aromatic ether nitrile polymers are a class of high-performance materials known for their excellent thermal and mechanical properties. In principle, this compound could serve as a monomer or a modifying agent in the synthesis of such polymers. The ether linkage provides flexibility to the polymer backbone, while the nitrile group can participate in cross-linking reactions to enhance thermal stability and solvent resistance. The difluoroethoxy group is expected to impart a low dielectric constant and low moisture absorption, which are critical properties for microelectronics applications.

Investigation of Mechanical and Thermal Properties of Derived Polymers

Polymers derived from monomers containing nitrile groups, such as phthalonitrile-based polymers, are known to exhibit high glass transition temperatures (Tg) and excellent thermal stability. researchgate.netbldpharm.com For instance, cured phthalonitrile (B49051) polymers can have Tg values exceeding 400°C and show high storage moduli. researchgate.netbldpharm.com It is hypothesized that polymers incorporating this compound would also exhibit high thermal stability due to the strong C-F bonds and the aromatic structure. The mechanical properties would be influenced by the polymer architecture, molecular weight, and the degree of cross-linking.

Dielectric Properties of Polymers Containing this compound Moieties

The introduction of fluorine is a key strategy for developing low-dielectric-constant materials. Fluoropolymers generally exhibit low dielectric constants and low dielectric loss, making them suitable for applications in high-frequency communication and integrated circuits. umn.edu For example, crosslinked poly(arylene ether)s containing fluorine have demonstrated dielectric constants as low as 2.17 at 1 MHz. umn.edu The difluoroethoxy group in this compound is anticipated to lower the polarizability of the resulting polymer, thereby reducing its dielectric constant.

Role in Liquid Crystal Chemistry and Display Technologies

The cyano group is a common terminal group in liquid crystalline molecules due to its strong dipole moment, which is essential for inducing and stabilizing liquid crystal phases. sigmaaldrich.com For instance, 4-cyanobiphenyl (B145940) derivatives are widely used in nematic liquid crystal mixtures. sigmaaldrich.com The combination of the polar nitrile group with the fluorinated tail in this compound suggests its potential as a component in liquid crystal mixtures. The fluorine atoms could influence properties such as viscosity, birefringence, and dielectric anisotropy, which are critical for the performance of liquid crystal displays (LCDs).

Precursor in Advanced Chemical Intermediate Synthesis

Benzonitrile (B105546) derivatives are versatile intermediates in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. The presence of the difluoroethoxy group makes this compound an interesting precursor for the synthesis of more complex fluorinated molecules, such as pharmaceuticals or agrochemicals, where the introduction of fluorine can enhance metabolic stability and binding affinity. A related compound, 4-(2,2-Difluorovinyl)benzonitrile, has been synthesized via a Wittig-type olefination of 4-formylbenzonitrile, highlighting the synthetic accessibility of such structures. nih.govnih.gov

Emerging Applications in Novel Material Systems

The unique combination of properties offered by the this compound structure opens up possibilities for its use in other novel material systems. For instance, the low surface energy associated with fluorinated compounds could be exploited in the development of hydrophobic and oleophobic coatings. Furthermore, its aromatic and nitrile functionalities could be utilized in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored electronic and porous properties.

Supramolecular Chemistry and Non Covalent Interactions of 4 2,2 Difluoroethoxy Benzonitrile

Hydrogen Bonding Networks Involving the Nitrile and Fluoroethoxy Moieties

The molecular structure of 4-(2,2-difluoroethoxy)benzonitrile offers several sites for hydrogen bonding. The nitrile group (C≡N) is a well-known hydrogen bond acceptor, with the lone pair of electrons on the nitrogen atom readily interacting with hydrogen bond donors.

The difluoroethoxy group (-OCHF₂), while not a classical hydrogen bond donor, possesses a terminal CF₂H group. The carbon-hydrogen bond in this group is polarized due to the presence of the two highly electronegative fluorine atoms. This polarization imparts a degree of acidity to the hydrogen atom, enabling it to act as a weak hydrogen bond donor. beilstein-journals.orgchemistryviews.orgnih.gov This capability allows for the formation of C-H···O, C-H···N, and C-H···F hydrogen bonds, which can play a significant role in the assembly of molecules in the crystalline state.

In a supramolecular context, these hydrogen bonding capabilities can lead to the formation of extended networks. For instance, the nitrile nitrogen can accept a hydrogen bond from a donor molecule, while the CF₂H group can donate a hydrogen bond to an acceptor. This dual role can result in the formation of chains, sheets, or more complex three-dimensional architectures. The presence of both donor and acceptor functionalities within the same molecule allows for self-assembly through hydrogen bonding.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |

| Conventional H-bond | O-H, N-H | N (nitrile) | 2.7 - 3.1 | 150 - 180 |

| Weak H-bond | C-H (CF₂H) | O, N, F | 3.0 - 3.5 | 130 - 170 |

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org The strength of this interaction generally follows the trend I > Br > Cl > F. wikipedia.org While fluorine is the most electronegative halogen, it is generally a poor halogen bond donor. However, in certain contexts, particularly when bonded to an electron-withdrawing group, fluorine can participate in weak halogen bonding interactions.

The principles of crystal engineering leverage these directional interactions to design and synthesize new solid-state materials with desired properties. psu.edu By understanding the interplay of halogen bonding and other non-covalent forces, it is possible to control the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

| Interaction Type | Donor Atom | Acceptor Atom | Key Geometric Feature |

| Halogen Bond | F (from CF₂) | N (nitrile), O | Directional interaction along the C-F bond axis |

Self-Assembly Processes and Molecular Recognition Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular architecture of this compound is conducive to self-assembly driven by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions involving the benzene (B151609) ring.

The aromatic core of the molecule can participate in π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings align. These interactions can be either face-to-face or edge-to-face. The presence of the electron-withdrawing nitrile and difluoroethoxy groups can modulate the electron density of the aromatic ring, influencing the nature and strength of these stacking interactions. Aromatic/perfluoroaromatic self-assembly effects have been shown to be an effective strategy in materials science. rsc.org

Molecular recognition, the specific binding of a guest molecule to a complementary host, is another key aspect of supramolecular chemistry. The functional groups on this compound can act as recognition sites for other molecules, leading to the formation of well-defined supramolecular complexes.

Host-Guest Chemistry with this compound

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. thno.orgnih.gov this compound can potentially act as a guest molecule, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, and cucurbiturils. nih.gov The size, shape, and electronic properties of the benzonitrile (B105546) derivative would determine its affinity and selectivity for different hosts.

The benzene ring provides a hydrophobic component that can interact favorably with the nonpolar interior of a host cavity. The nitrile and difluoroethoxy groups, being more polar, could interact with the portals or exterior of the host, or with solvent molecules. The formation of such host-guest complexes can alter the physical and chemical properties of this compound, such as its solubility and stability.

| Host Molecule | Potential Binding Interactions with Guest |

| Cyclodextrins | Hydrophobic interactions with the benzene ring |

| Calixarenes | π-π stacking with the aromatic core, potential H-bonding |

| Cucurbiturils | Ion-dipole and dipole-dipole interactions with polar groups |

Crystal Engineering and Solid-State Supramolecular Architectures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. psu.edu The various non-covalent interactions that this compound can participate in make it an interesting building block for crystal engineering.

By strategically combining hydrogen bonding, halogen bonding, and π-π stacking, it is possible to create a variety of supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. For example, hydrogen bonding between the nitrile and CF₂H groups could lead to the formation of linear chains, which could then be organized into layers through π-π stacking of the aromatic rings.

The study of the crystal structure of this compound and its co-crystals with other molecules can provide valuable insights into the relative strengths and geometric preferences of these different non-covalent interactions. This knowledge can then be used to rationally design new materials with specific optical, electronic, or mechanical properties.

Q & A

Q. What are the optimized synthetic routes for 4-(2,2-difluoroethoxy)benzonitrile, and what challenges arise during purification?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group on the benzene ring with a 2,2-difluoroethoxy moiety via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SN2 mechanisms. Key challenges include:

- Byproduct formation : Competing reactions (e.g., over-fluorination) require precise control of stoichiometry and reaction time .

- Purification : Column chromatography or recrystallization is often needed to isolate the product due to polarity differences between starting materials and byproducts. Solvent selection (e.g., THF/hexane mixtures) is critical .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and purity. For example, the ¹⁹F NMR signal for the -OCH₂CF₂ group appears as a triplet due to coupling with adjacent fluorine atoms .

- HPLC-MS : Validates molecular weight and detects trace impurities (e.g., unreacted precursors) .

- X-ray Crystallography : Resolves stereoelectronic effects of the difluoroethoxy group, though crystallization may require slow evaporation in aprotic solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations assess:

- Electronic effects : The electron-withdrawing nitrile group activates the benzene ring for electrophilic substitution, while the difluoroethoxy group alters regioselectivity.

- Transition-state analysis : Predicts steric hindrance from the bulky difluoroethoxy group, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. How should researchers resolve contradictions in spectral data for derivatives of this compound?

Contradictions (e.g., unexpected ¹H NMR splitting) may arise from:

- Dynamic effects : Rotameric interconversion of the difluoroethoxy group at room temperature. Variable-temperature NMR (VT-NMR) can confirm this .

- Impurity interference : Use orthogonal methods like GC-MS or IR spectroscopy to distinguish between structural isomers and contaminants .

Q. What strategies mitigate fluorine-related side reactions during functionalization?

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) to prevent unintended fluorination .

- Low-temperature conditions : Reduce radical-mediated decomposition pathways in fluorinated intermediates .

Q. How does the difluoroethoxy group influence biological activity in medicinal chemistry applications?

- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo.

- Target binding : The group’s electronegativity enhances hydrogen-bonding interactions with enzymes (e.g., kinase inhibitors). Comparative studies with non-fluorinated analogs are essential .

Methodological Considerations

Q. Designing kinetic studies for fluorination reactions involving this compound

- Rate determination : Use in situ ¹⁹F NMR to monitor reaction progress and identify intermediates.

- Isotopic labeling : Introduce ¹⁸O or deuterium in the ethoxy group to trace mechanistic pathways .

Q. Validating synthetic yields under scale-up conditions

- Process optimization : Evaluate solvent volume, catalyst loading, and temperature gradients using Design of Experiments (DoE) software. Pilot batches (1–10 g) often reveal scalability issues (e.g., exothermicity) not apparent in small-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.